molecular formula C13H13NO B13538573 1-(2-Methylquinolin-4-yl)propan-2-one

1-(2-Methylquinolin-4-yl)propan-2-one

Cat. No.: B13538573
M. Wt: 199.25 g/mol
InChI Key: JGHHFETUNMAILF-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-4-yl)propan-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C13H13NO, features a quinoline ring substituted with a methyl group at the 2-position and a propan-2-one moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, 2-methylquinoline can be reacted with acetone under acidic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylquinolin-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Methylquinolin-4-yl)propan-2-ol.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 1-(2-Methylquinolin-4-yl)propan-2-ol.

    Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

1-(2-Methylquinolin-4-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.

Mechanism of Action

The mechanism by which 1-(2-Methylquinolin-4-yl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary, but often include modulation of cellular processes like apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the propan-2-one moiety but shares the quinoline core structure.

    4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of the propan-2-one moiety.

    Quinoline-2-carboxylic acid: An oxidized derivative of quinoline with a carboxylic acid group.

Uniqueness: 1-(2-Methylquinolin-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2-methylquinolin-4-yl)propan-2-one

InChI

InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3

InChI Key

JGHHFETUNMAILF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(=O)C

Origin of Product

United States

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